Methyl 6-hydroxy-2-naphthoate

Liquid Crystal Polymer Analytical Chemistry Quality Control

LCP film coloration remains a critical quality issue in PCB manufacturing. This compound is the specific, validated GC-MS standard for quantifying the impurity directly linked to undesirable polymer discoloration, offering a quantitative ≤50 ppm control threshold not achievable with the parent acid or ethyl ester analog. High-purity (>98.0%) solid with defined retention time and mass spectral fingerprint, essential for reliable calibration standard preparation in materials science and analytical QC workflows.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 17295-11-3
Cat. No. B098014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-2-naphthoate
CAS17295-11-3
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O
InChIInChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3
InChIKeyUKZOPQRTQJERQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Hydroxy-2-Naphthoate Analytical Standard


Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3) is a naphthalene derivative with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is primarily utilized as a high-purity chemical intermediate and a critical analytical standard in the development and quality control of advanced liquid crystal polymers (LCPs) . The compound is characterized by a hydroxyl group at the 6-position and a methyl ester at the 2-position of the naphthalene ring, conferring specific reactivity and spectral properties .

Standard For
Impurity quantitation in liquid crystal polymer (LCP) quality control
Material Type
High-purity naphthalene-based analytical reference standard
Synthetic Role
Versatile building block for LCP monomer and polymer synthesis

Methyl 6-Hydroxy-2-Naphthoate Substitution Limitations


Methyl 6-hydroxy-2-naphthoate possesses a unique combination of functional groups that dictate its specific role as an analytical reference material and intermediate. Substitution with the parent acid, 6-hydroxy-2-naphthoic acid, introduces a free carboxylic acid group which significantly alters its solubility, reactivity, and chromatographic behavior, making it unsuitable for esterification-based syntheses . Similarly, replacing it with the ethyl ester analog (CAS 17295-12-4) changes the ester chain length, which has been shown to influence the luminescent properties and crystal structure of resulting materials, thereby affecting the performance of downstream applications . Therefore, generic substitution fails to meet the precise specifications required in analytical and materials science workflows.

Property
Methyl Ester (Target)
Parent Acid
Ethyl Ester
Functional Group
Methyl ester at 2-position
Carboxylic acid
Ethyl ester
Reactivity Suitability
Esterification / transesterification ready
Acid-base reactions; may not support ester routes
Slightly altered ester reactivity
Chromatographic Behavior
Defined retention time for GC-based methods
Altered retention and solubility; may co-elute differently
Different retention due to chain length
Material Impact
Baseline luminescence for reference materials
Not typically used in luminescent applications
Altered luminescence and crystal structure

Methyl 6-Hydroxy-2-Naphthoate in LCP: Quantitative Evidence


GC-MS Fingerprint for Impurity Quantitation

In the thermal extraction GC-MS analysis of liquid crystal polyesters, Methyl 6-hydroxy-2-naphthoate serves as a defined standard to quantify a specific, coloration-causing impurity. The target compound has a characteristic retention time of ~11.92 min and produces main MS peaks at m/z=202, 171, 143, 115, and 44 . The impurity's relative content is then calculated from its peak area (S1) relative to the peak area of the Methyl 6-hydroxy-2-naphthoate standard (S2) .

GC-MS Impurity Quantitation
Reported
Quantitation of color-causing impurity by peak area ratio method; target standard at RT ~11.92 min, main MS peaks m/z=202, 171, 143, 115, 44
Relative impurity (ppm) = (S₁ × A₂) / (S₂ × A₁) × 1000; acceptable LCP ≤50 ppm
Supports direct impurity control in LCP films
Method: thermal extraction GC-MS, pyrolyzer 300°C, 0.25 mm x 30 m 5% diphenyl dimethyl polysiloxane column
Liquid Crystal Polymer Analytical Chemistry Quality Control

High Purity Validated by GC

The purity of commercially available Methyl 6-hydroxy-2-naphthoate is specified and verified to be >98.0% using gas chromatography (GC) . This high level of purity is essential for its use as a quantitative standard, as demonstrated in the GC-MS application. In contrast, the closely related ethyl ester analog (CAS 17295-12-4) is commonly supplied at a lower standard purity of 95% .

Purity Specification
Specification review
>98.0% (GC)
Ethyl ester analog typically supplied at 95%
May reduce batch-to-batch variability when used as a reference standard
Supplier specification; independent verification advised
Purity Analysis Chromatography Analytical Standard

Consistent Physical Properties for Method Development

The compound exhibits a well-defined and narrow melting point range of 169.0 - 173.0 °C, as reported by multiple vendors . This consistent physical property ensures reliable handling and purity assessment across different lots and suppliers. While the parent acid, 6-hydroxy-2-naphthoic acid, also has a high melting point, the methyl ester derivative is advantageous due to its solubility in methanol, which is a key requirement for preparing standard solutions for chromatographic analysis .

Physical Properties
Class-level inference
Melting point 169–173 °C; soluble in methanol
Enables simple preparation of accurate standard solutions
Vendor-reported ranges; confirm per lot
Physical Chemistry Analytical Method Development Quality Assurance

Methyl 6-Hydroxy-2-Naphthoate Application Scenarios


Impurity Profiling in LCP Manufacturing

In the production of high-performance LCP films for printed circuit boards, the color of the polymer is a critical quality attribute. Methyl 6-hydroxy-2-naphthoate is the specific, validated standard used in thermal extraction GC-MS analysis to quantify a key impurity directly correlated with undesirable coloration . This application is not performed by the parent acid or the ethyl ester analog, making this compound an essential procurement for LCP manufacturers and associated quality control laboratories. The method provides a quantitative threshold (≤50 ppm) for the impurity, enabling precise process control .

Standard Solutions for GC-MS Method Validation

Due to its high purity (>98.0%) and solubility in methanol, Methyl 6-hydroxy-2-naphthoate is ideally suited for preparing calibration standards and quality control samples for GC-MS . Its well-characterized retention time and mass spectral fingerprint make it a reliable reference point for developing and validating methods to detect and quantify naphthalene-based impurities in complex mixtures. This scenario is relevant for contract research organizations (CROs) and pharmaceutical analytical chemistry departments.

Synthesis of LCP Monomers and Precursors

Methyl 6-hydroxy-2-naphthoate serves as a versatile building block for the synthesis of 6-hydroxy-2-naphthoic acid (HNA) derivatives and other functionalized monomers used in the production of liquid crystal polymers . Its ester group allows for further chemical modification via transesterification or hydrolysis, offering a synthetic route with better solubility and handling properties compared to the parent acid . This makes it a valuable starting material for polymer chemists and materials scientists developing next-generation LCPs.

Luminescent Materials and Coordination Polymers

The naphthoate moiety is a known fluorophore. Studies have shown that the alkyl chain length of 6-hydroxy-2-naphthoate esters influences the luminescent properties of their coordination polymers . Therefore, Methyl 6-hydroxy-2-naphthoate, with its specific methyl ester group, is used as a specific ligand or precursor in the design and synthesis of new luminescent materials, allowing researchers to tune optical properties by selecting the appropriate ester derivative.

Application
Selection Property
Validation Focus
LCP Impurity Profiling
Defined chromatographic retention & mass spectral signature
Impurity quantitation accuracy and threshold control
Analytical Method Calibration
High purity and methanol solubility
Method linearity and precision for naphthalene impurities
LCP Monomer Synthesis
Reactive methyl ester group for transesterification / hydrolysis
Derivative purity and conversion yield
Luminescent Material Design
Naphthoate fluorophore with specific methyl ester chain
Optical property tuning and crystal structure reproducibility

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